molecular formula C9H16Cl2N2 B1522389 2-((Dimethylamino)methyl)aniline dihydrochloride CAS No. 858846-63-6

2-((Dimethylamino)methyl)aniline dihydrochloride

Cat. No. B1522389
CAS RN: 858846-63-6
M. Wt: 223.14 g/mol
InChI Key: YMLFYYMQVBPGQI-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)aniline dihydrochloride is a chemical compound with the CAS Number: 858846-63-6 . It has a molecular weight of 223.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-((Dimethylamino)methyl)aniline dihydrochloride is 1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H . This indicates that the compound consists of a dimethylamino group attached to a phenyl group.


Chemical Reactions Analysis

While specific chemical reactions involving 2-((Dimethylamino)methyl)aniline dihydrochloride are not available, it’s known that similar compounds, such as N,N-Dimethylaniline, are involved in various organic reactions .


Physical And Chemical Properties Analysis

2-((Dimethylamino)methyl)aniline dihydrochloride has a melting point of 200-205°C . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Polymers and Copolymers

2-((Dimethylamino)methyl)aniline dihydrochloride: is utilized in the synthesis of various polymers and copolymers. Its structure allows it to act as a monomer that can be polymerized to form polymeric chains. For instance, it can be used to create amphiphilic block copolymers which have applications in drug delivery systems . These polymers can form micelles capable of carrying therapeutic agents, such as quercetin, and DNA for targeted delivery to cancer cells, enhancing the efficacy of cancer treatments .

Drug Delivery Systems

The compound’s ability to form cationic micelles makes it valuable in the development of drug delivery systems. These micelles can encapsulate drugs, protecting them from degradation and delivering them directly to the site of action. This targeted delivery can reduce side effects and improve patient outcomes .

Gene Therapy

In gene therapy research, 2-((Dimethylamino)methyl)aniline dihydrochloride can be used to form complexes with DNA, facilitating the delivery of genetic material into cells. This is crucial for treatments that involve the modification of genetic information to cure genetic diseases .

Anticancer Research

The compound’s role in forming micelles that can co-load drugs and DNA has significant implications in anticancer research. By delivering both anticancer drugs and therapeutic genes simultaneously, it can potentially lead to more effective cancer treatment strategies .

Biochemical Research

In biochemical research, this compound serves as a building block for synthesizing various biochemical compounds. It can be used to modify other molecules, creating new compounds with potential biological activity or for use as reagents in biochemical assays .

Material Science

2-((Dimethylamino)methyl)aniline dihydrochloride: can be used in material science to modify the surface properties of materials. For example, it can be grafted onto surfaces to introduce functional groups that can interact with other molecules, which is useful in creating responsive or smart materials .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(dimethylamino)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11(2)7-8-5-3-4-6-9(8)10;;/h3-6H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLFYYMQVBPGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678865
Record name 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858846-63-6
Record name 2-[(Dimethylamino)methyl]aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(dimethylamino)methyl]aniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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